Laureatin

Description

Evidence from chromatographic and mass spectrometric analyses (Figure 1 in ) indicates that CID 6441412 is isolated from vacuum-distilled fractions of a natural product or synthetic mixture. The mass spectrum (D) could provide clues about its molecular weight and fragmentation pattern, but specific data remain undisclosed in the provided sources.

Properties

CAS No. |

18762-30-6 |

|---|---|

Molecular Formula |

C15H20Br2O2 |

Molecular Weight |

392.13 g/mol |

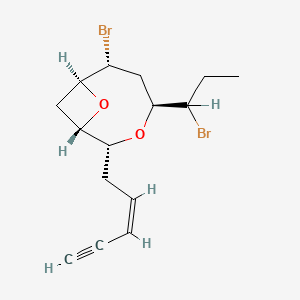

IUPAC Name |

(1S,2R,4S,6R,7S)-6-bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane |

InChI |

InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-9-14(19-15)11(17)8-13(18-12)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10?,11-,12-,13+,14+,15+/m1/s1 |

InChI Key |

QVSXXUNREJZJAN-WDAGUQPRSA-N |

Isomeric SMILES |

CCC([C@@H]1C[C@H]([C@@H]2C[C@H](O2)[C@H](O1)C/C=C\C#C)Br)Br |

Canonical SMILES |

CCC(C1CC(C2CC(O2)C(O1)CC=CC#C)Br)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laureatin; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 6441412 typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of bromine atoms and the pent-2-en-4-ynyl group. Common reagents used in these reactions include bromine, alkynes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

CID 6441412 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromine atoms or other functional groups.

Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, CID 6441412 is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of brominated bicyclic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, CID 6441412 has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving bromine-sensitive pathways.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of CID 6441412 involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the bicyclic structure play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of its targets by altering their conformation or by competing with natural substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oscillatoxin Family

CID 6441412 may belong to a class of bioactive metabolites, as suggested by its comparison with oscillatoxin derivatives (). For instance:

- Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) share structural motifs such as polyketide backbones and methylated side chains, which are critical for their biological activity (e.g., cytotoxicity or ion channel modulation).

- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) differ in oxygenation patterns and side-chain modifications, which influence their solubility and target specificity .

Table 1: Key Properties of Oscillatoxin Derivatives vs. CID 6441412

| Compound (CID) | Molecular Formula | Molecular Weight (Da) | Key Functional Groups | Reported Bioactivity |

|---|---|---|---|---|

| CID 6441412 | Not available | Not available | Suspected esters | Undisclosed |

| Oscillatoxin D (101M) | C₃₃H₄₈O₉ | 612.7 | Epoxide, ketone | Cytotoxic |

| 30-Me-Oscillatoxin D | C₃₄H₅₀O₉ | 626.7 | Methyl ester | Ion channel inhibition |

Note: Data for CID 6441412 inferred from chromatographic behavior in ; oscillatoxin data sourced from .

Physicochemical and Pharmacokinetic Profiles

However, quantitative data on logP, pKa, or metabolic stability are absent in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.